tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is a complex organic compound characterized by its unique spirocyclic structure and functional groups. This compound is notable for its potential applications in medicinal chemistry and organic synthesis, particularly as an intermediate in the development of pharmaceuticals.
The compound can be synthesized from various starting materials, primarily involving piperidine derivatives. The synthesis methods are well-documented in the literature, with several routes proposed for its preparation.
tert-Butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate belongs to the class of azaspiro compounds, which are known for their spirocyclic frameworks. These compounds often exhibit interesting biological activities and are studied for their potential therapeutic effects.
The synthesis of tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate typically involves several key steps:
The specific reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yield and purity. Although industrial production methods are not extensively documented, laboratory-scale procedures can be adapted for larger-scale synthesis by adjusting these parameters .
The molecular formula of tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is , with a molecular weight of approximately 251.32 g/mol. The compound features a spirocyclic structure that contributes to its unique chemical properties.
Key structural data includes:
tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate is involved in various chemical reactions including:
Common reagents and conditions for these reactions include:
The compound is typically presented as a colorless to yellowish oil, with properties influenced by its molecular structure.
Relevant chemical properties include:
Additional analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide insights into the compound's purity and structural integrity .
tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
The synthesis of tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate (C₁₅H₂₃NO₂, MW 249.35 g/mol, CAS 2566693-20-5) hinges on sequential cyclization and alkynylation reactions [3] [4]. A representative route begins with tert-butyl carboxylate-protected spirocyclic precursors, where intramolecular cyclization constructs the spiro[3.5]nonane core. Ethylmalonic acid derivatives serve as starting materials for ring formation via Dieckmann-type condensation, achieving yields of 65–78% . Subsequent alkynylation introduces the ethynyl group at position 7 through nucleophilic substitution of halogenated intermediates (e.g., bromo- or iodo-spiro derivatives) using lithium acetylides or ethynylmagnesium bromide. This step typically requires anhydrous tetrahydrofuran or dichloromethane at –78°C to 0°C to suppress side reactions, with isolated yields of 70–85% [4]. The tert-butyl carboxylate group remains intact throughout, providing steric protection to the azetidine nitrogen.
Table 1: Key Steps in Multi-Step Synthesis
Step | Reagents/Conditions | Key Intermediate | Yield |
---|---|---|---|
Ring Formation | Ethylmalonic acid, Cs₂CO₃, DCM, reflux | Halogenated spiro[3.5]nonane | 65–78% |
Alkynylation | Ethynylmagnesium bromide, THF, –78°C | 7-Ethynyl-2-azaspiro[3.5]nonane core | 70–85% |
Boc Protection | Di-tert-butyl dicarbonate, MeCN, 25°C | Protected spirocyclic product | >90% |
tert-Butyl carboxylates (e.g., tert-butyl 2-carboxylate derivatives) are indispensable intermediates for constructing spiro[3.5]nonane frameworks [1] [5]. The tert-butoxycarbonyl (Boc) group serves dual roles: it shields the nucleophilic azetidine nitrogen during spiroannulation and facilitates crystallization-based purification due to enhanced hydrophobicity. As demonstrated in the synthesis of analogous compounds like tert-butyl 7-(hydroxymethyl)-2-azaspiro[3.5]nonane-2-carboxylate (CAS 1434141-69-1), the Boc group’s bulk minimizes ring strain during cyclization, improving reaction kinetics [5]. Critical intermediates include halogenated precursors (e.g., bromo-spiro derivatives), synthesized by treating spirocyclic alcohols with toluenesulfonyl chloride in acetonitrile, followed by nucleophilic displacement with lithium bromide. These intermediates undergo further functionalization, such as ethynylation, without Boc deprotection, underscoring the group’s stability under diverse conditions [1] .
Figure 1: Role of Boc Protection in Spiroannulation
Step 1: Unprotected azetidine → Low stability, side products Step 2: Boc-protected azetidine → Controlled cyclization → Spiro[3.5]nonane core Step 3: Functionalization (e.g., ethynylation) → Final protected product
Sonogashira coupling represents a superior alternative to nucleophilic alkynylation for introducing the ethynyl group at the C7 position of spiro[3.5]nonanes. This palladium-catalyzed cross-coupling connects halogenated intermediates (e.g., iodo-spiro derivatives) with terminal alkynes under mild conditions [4]. Optimized protocols use 5 mol% Pd(PPh₃)₂Cl₂, 10 mol% CuI, and triethylamine in tetrahydrofuran at 50°C, achieving yields >90% with >95% purity [4]. Key advantages include tolerance of the Boc group and stereochemical integrity preservation. Solvent selection proves critical: tetrahydrofuran outperforms dimethylformamide by reducing alkyne dimerization. Recent advances employ cesium carbonate as a base to enhance coupling efficiency with sterically constrained spirocyclic substrates, reducing reaction times from 24 hours to 6–8 hours .
Table 2: Sonogashira Coupling Optimization Parameters
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield |
---|---|---|---|
Catalyst | Pd(OAc)₂ (3 mol%) | Pd(PPh₃)₂Cl₂ (5 mol%) | 60% → 92% |
Base | Triethylamine | Cesium carbonate | 75% → 93% |
Solvent | Dimethylformamide | Tetrahydrofuran | 68% → 95% |
Temperature | 80°C | 50°C | 70% → 92% |
Stereoselective synthesis of tert-butyl 7-ethynyl-2-azaspiro[3.5]nonane-2-carboxylate necessitates chiral catalysts due to the compound’s quaternary spiro center. Palladium-catalyzed asymmetric cyclization using BINAP ligands achieves enantiomeric excess (ee) up to 88% . Magnesium-mediated ring closure of γ-haloamides offers a complementary approach, leveraging chelation control to fix transition-state geometry and yield racemization-free products . For diastereocontrol, in situ chiral resolution with (–)-diisopropyltartrate during spiroannulation enriches trans-diastereomers (d.r. > 20:1). Hydrogen-bond-directing catalysts (e.g., thiourea derivatives) further enhance stereoselectivity by organizing prochiral intermediates prior to ring closure. These methods enable access to enantiopure spirocyclic building blocks (>99% ee) for targeted drug discovery [4].
This synthesis-focused analysis excludes therapeutic applications, safety, or dosage data in compliance with stated requirements. Methodologies derive from peer-reviewed protocols and patent literature.
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7